4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
CAS No.: 479544-59-7
Cat. No.: VC2709150
Molecular Formula: C12H17O4-
Molecular Weight: 225.26 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate - 479544-59-7](/images/structure/VC2709150.png)
Specification
CAS No. | 479544-59-7 |
---|---|
Molecular Formula | C12H17O4- |
Molecular Weight | 225.26 g/mol |
IUPAC Name | 4-cyclooct-4-en-1-yloxy-4-oxobutanoate |
Standard InChI | InChI=1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1 |
Standard InChI Key | NGYBUUGWLHYSBO-UHFFFAOYSA-M |
SMILES | C1CC=CCCC(C1)OC(=O)CCC(=O)[O-] |
Canonical SMILES | C1CC=CCCC(C1)OC(=O)CCC(=O)[O-] |
Introduction
4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with the CAS number 479544-59-7. It is also known by other names such as 4-cyclooct-4-en-1-yloxy-4-oxobutanoate and (Z)-4-(cyclooct-4-en-1-yloxy)-4-oxobutanoic acid. This compound is a derivative of butanedioic acid, specifically a monoester with a cyclooct-4-en-1-yl group attached to the 4-oxobutanoate backbone.
Molecular Formula and Weight
-
Molecular Formula: C12H17O4
-
Molecular Weight: 225.26 g/mol
Chemical Identifiers
-
PubChem CID: 71361541
-
InChI: InChI=1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1
-
InChIKey: NGYBUUGWLHYSBO-UHFFFAOYSA-M
-
SMILES: C1CC=CCCC(C1)OC(=O)CCC(=O)[O-]
Synthesis and Availability
The synthesis of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate typically involves esterification reactions between cyclooct-4-en-1-ol and a suitable derivative of 4-oxobutanoic acid. Specific synthetic routes may vary based on the availability of starting materials and desired conditions for the reaction.
This compound is available from chemical vendors such as EvitaChem, where it is listed with its CAS number and is noted to be in stock.
Biological Activity
While specific biological activities of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate are not well-documented, compounds with similar structures may exhibit potential in medicinal chemistry due to their unique functional groups. Further research is needed to explore its biological properties.
Parent Compound
The parent compound of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate is 4-Cyclooct-4-en-1-yloxy-4-oxobutanoic acid (PubChem CID 67099996) .
Similar Compounds
Similar compounds can be identified through 2D and 3D searches in PubChem, allowing researchers to explore structural analogs and their potential applications.
Potential Applications
While specific applications of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate are not detailed, compounds with similar structures may be used in organic synthesis and potentially in medicinal chemistry due to their unique functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume